3,6-Dichloropyridazin-4-ol dihydrate
Overview
Description
3,6-Dichloropyridazin-4-ol dihydrate is a chemical compound belonging to the pyridazine family. It is characterized by its molecular formula C4H6Cl2N2O3 and a molecular weight of 201.01 g/mol . This compound appears as a white crystalline powder and is soluble in water and organic solvents . It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazin-4-ol dihydrate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3 and 6 positions . The resulting product is then subjected to hydrolysis to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high purity. The compound is usually produced in solid form and stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridazin-4-ol dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the compound.
Reducing Agents: Such as sodium borohydride, used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
3,6-Dichloropyridazin-4-ol dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazin-4-ol dihydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Another pyridazine derivative with similar chemical properties.
4-Hydroxy-3,6-dichloropyridazine: A closely related compound with hydroxyl and chlorine substituents.
Uniqueness
3,6-Dichloropyridazin-4-ol dihydrate is unique due to its specific substitution pattern and the presence of a dihydrate form, which can influence its solubility and reactivity . This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Biological Activity
Chemical Structure and Properties
3,6-Dichloropyridazin-4-ol dihydrate is a heterocyclic compound characterized by its molecular formula and a molecular weight of 201.01 g/mol. The compound features a pyridazine ring with chlorine substituents at the 3 and 6 positions and a hydroxyl group at the 4 position, along with two water molecules integrated into its crystalline structure. This unique arrangement of functional groups influences both its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. This includes binding to enzymes or receptors that play crucial roles in cellular processes. The presence of chlorine atoms and the hydroxyl group enhances its ability to form hydrogen bonds and engage in nucleophilic substitutions, which are essential for modulating enzyme activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting that the compound could be developed into an effective antibacterial agent.
- Anticancer Activity : In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique features that enhance the biological activity of this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,5-Dichloropyridazin-4-ol | Chlorine at positions 3 and 5 | Different chlorine positioning affects reactivity |
4-Hydroxy-3,5-dichloropyridine | Pyridine ring instead of pyridazine | Structural differences impact chemical behavior |
Methyl 4,6-dichloropyridazine | Methyl ester derivative | Enhanced solubility; potential prodrug |
The unique arrangement of chlorine atoms and the hydroxyl group in this compound enhances its reactivity and biological interactions compared to these similar compounds.
Synthesis Methods
The synthesis of this compound typically involves chlorination reactions using pyridazine derivatives. Common methods include:
- Chlorination with chlorine gas : This method introduces chlorine atoms at specific positions under controlled conditions.
- Substitution reactions : Nucleophilic reagents can replace chlorine atoms with other functional groups to create derivatives with enhanced biological activities.
Applications
The compound finds applications across various domains:
- Pharmaceuticals : As a potential scaffold for drug development targeting infectious diseases and cancer.
- Agrochemicals : Investigated for use as pesticides or fungicides due to its antimicrobial properties.
- Chemical Intermediates : Utilized in synthesizing more complex organic molecules in research settings.
Properties
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYADUEIGDCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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